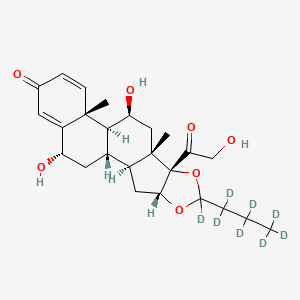

6alpha-Hydroxy Budesonide-d8

Description

6α-Hydroxy Budesonide-d8 (Catalogue No. PA STI 047990) is a deuterium-labeled derivative of budesonide, a synthetic glucocorticoid used in anti-inflammatory therapies. Its molecular formula is C25H26D8O7, with a molecular weight of 454.58 g/mol. This compound is structurally characterized by the addition of eight deuterium atoms and a hydroxyl group at the 6α position of the budesonide backbone. It serves as a critical reference standard in pharmaceutical research, particularly for studying metabolic pathways, pharmacokinetics, and impurity profiling of budesonide-based formulations .

Properties

Molecular Formula |

C25H34O7 |

|---|---|

Molecular Weight |

454.6 g/mol |

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R,19S)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1/i1D3,4D2,5D2,21D |

InChI Key |

JBVVDXJXIDYDMF-PPOHZHOJSA-N |

Isomeric SMILES |

[2H]C1(O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O |

Origin of Product |

United States |

Preparation Methods

Esterification of Prednisolone

Prednisolone undergoes esterification at the 11β- and 21-hydroxyl groups using acetic anhydride in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. This step produces 11,21-diacetoxy-prednisolone , which shields reactive sites from oxidation. Reaction conditions are tightly controlled at 80–100°C for 2–4 hours, achieving yields exceeding 85%.

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Esterification | Acetic anhydride, DMAP, 80–100°C | 85–90% |

Oxidation to Introduce 16α-Hydroxyl Group

The protected intermediate is subjected to oxidation using potassium permanganate (KMnO₄) in an acidic medium (e.g., acetic acid). This step selectively oxidizes the 16,17-double bond to form 16α,17α-dihydroxy-11,21-diacetoxy-pregna-1,4-diene-3,20-dione . Temperature control at −10°C to 0°C minimizes side reactions, with a reaction time of 0.5–1 hour. Excess KMnO₄ is quenched with sodium sulfite to ensure reaction safety.

Transesterification and Deuterium Incorporation

Removal of Acetate Protecting Groups

The diacetate intermediate undergoes transesterification in methanol or ethanol under alkaline conditions (e.g., potassium hydroxide). This step hydrolyzes the 11- and 21-acetate groups, yielding 16α-hydroxy-prednisolone . The reaction proceeds at −10°C to 0°C for 2–5 hours, with yields of 75–80%.

Condensation with Deuterated Butyraldehyde-n

Deuterium incorporation occurs during the condensation of 16α-hydroxy-prednisolone with butyraldehyde-d8 (deuterated at all hydrogen positions). The reaction employs tosic acid as a catalyst in dichloromethane or acetonitrile at 20–25°C. This step forms the critical 16α,17α-acetal group with deuterium, producing 6alpha-Hydroxy Budesonide-d8.

| Parameter | Value |

|---|---|

| Catalyst | Tosic acid (10–15 mol%) |

| Solvent | Dichloromethane/Acetonitrile |

| Temperature | 20–25°C |

| Reaction Time | 3–8 hours |

| Molar Yield | 79–80.5% per step |

Stereochemical Control and Isomer Ratio

The condensation step generates two diastereomers (R and S configurations) at the acetal position. The patent method achieves an S-isomer content of 41–50% , aligning with European Pharmacopoeia standards. Solvent selection influences stereoselectivity:

- Dichloromethane : 45–50% S-isomer

- n-Heptane : 41–45% S-isomer

Purification and Analytical Validation

Crystallization and Filtration

Crude 6alpha-Hydroxy Budesonide-d8 is purified via cooling crystallization in methanol or ethanol. The process reduces impurities such as unreacted intermediates and byproducts. Final purity exceeds 99%, as confirmed by HPLC.

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC employs a C18 column with UV detection at 244 nm. The method resolves Budesonide derivatives within 15 minutes, quantifying the S/R isomer ratio and residual solvents.

| Analytical Parameter | Specification |

|---|---|

| Purity | ≥99% |

| S-Isomer Content | 41–50% |

| Residual Solvents | <0.1% (ICH guidelines) |

Yield Optimization and Scalability

The multi-step synthesis achieves a total molar yield of 46–47% from prednisolone. Key optimizations include:

- Temperature Control : Strict maintenance of −10°C during oxidation prevents over-oxidation.

- Catalyst Loading : 10–15 mol% tosic acid ensures efficient acetal formation without side reactions.

- Deuterium Source : Butyraldehyde-d8 with >98% isotopic enrichment minimizes non-deuterated impurities.

Comparative Analysis with Non-Deuterated Budesonide

The deuterated compound’s synthesis parallels non-deuterated Budesonide production but requires additional steps for isotopic labeling. Key differences include:

| Parameter | Budesonide | 6alpha-Hydroxy Budesonide-d8 |

|---|---|---|

| Starting Aldehyde | Butyraldehyde | Butyraldehyde-d8 |

| Isotopic Purity | N/A | ≥98% deuterium incorporation |

| Metabolic Stability | Standard | Enhanced due to deuterium |

Industrial and Research Applications

6alpha-Hydroxy Budesonide-d8 is pivotal in:

Chemical Reactions Analysis

Metabolic Hydroxylation and Oxidation

6alpha-Hydroxy Budesonide-d8 undergoes enzymatic transformations mediated by cytochrome P450 (CYP) isoforms, particularly CYP3A4 and CYP3A5 . These reactions include:

Hydroxylation at C6 Position

-

The parent compound, budesonide, is hydroxylated at the 6alpha position by CYP3A enzymes, forming 6alpha-hydroxy derivatives .

-

Deuterium substitution at specific positions (e.g., D₈) alters reaction kinetics due to the kinetic isotope effect, potentially slowing metabolism compared to non-deuterated analogs.

Oxidation of Functional Groups

-

The 16alpha-hydroxyprednisolone moiety undergoes oxidation, producing ketone intermediates .

-

Oxidation at the C20 position (carbonyl group) is a known pathway for corticosteroids, leading to metabolites like 6alpha-hydroxyprednisone .

Conjugation Reactions

Phase II metabolism involves conjugation to enhance water solubility for excretion:

-

Glucuronidation predominates, accounting for ~60% of urinary metabolites .

-

Sulfation is a minor pathway but critical for modulating glucocorticoid receptor interactions.

Hydrolysis and Reduction Pathways

Hydrolysis of Acetal Groups

-

The acetal functional group in the molecule is susceptible to acidic hydrolysis, yielding hydroxylated byproducts.

Reduction of Carbonyl Groups

-

The C20 ketone group is reduced to a secondary alcohol (20beta-hydroxyl derivative) in vivo, mediated by aldo-keto reductases (AKR1C1) .

-

Reduction of the Δ⁴ double bond (C4-C5) produces 5ξ-dihydro metabolites, though this pathway is less prominent .

Isotope Effects on Reactivity

Deuterium labeling at the 6alpha position influences reaction rates and metabolite profiles:

| Reaction | Isotope Effect (kₕ/kₔ) | Outcome |

|---|---|---|

| CYP3A4-mediated oxidation | ~2–5 | Slower metabolism, prolonged half-life |

| Glucuronidation | Minimal | No significant kinetic difference |

Scientific Research Applications

6alpha-Hydroxy Budesonide-d8 has a wide range of applications in scientific research:

Mechanism of Action

6alpha-Hydroxy Budesonide-d8 exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression. This results in anti-inflammatory and immunosuppressive effects. The molecular targets include various cytokines and inflammatory mediators, and the pathways involved are primarily related to the suppression of the immune response .

Comparison with Similar Compounds

Research Findings and Challenges

- Metabolic Stability : 6β-Hydroxy Budesonide-d8 is more prevalent in human metabolites than the 6α isomer, suggesting enzyme specificity in hydroxylation .

- Synthetic Challenges : Deuterium incorporation at specific positions requires rigorous purification to avoid diastereomer contamination .

- Regulatory Compliance : Impurity thresholds for hydroxylated derivatives (e.g., ≤0.15% per ICH guidelines) necessitate highly sensitive analytical methods .

Biological Activity

6alpha-Hydroxy Budesonide-d8 is a deuterated derivative of Budesonide, a potent glucocorticoid used primarily in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The incorporation of deuterium atoms enhances its stability and allows for detailed metabolic studies. This article explores the biological activity of 6alpha-Hydroxy Budesonide-d8, including its mechanism of action, pharmacokinetics, and therapeutic applications.

- Molecular Formula : C25H26D8O7

- Molecular Weight : 454.58 g/mol

- Structure : Characterized by multiple hydroxyl groups, particularly at the 6alpha position, which contributes to its biological activity.

6alpha-Hydroxy Budesonide-d8 functions primarily as an anti-inflammatory agent . It exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammatory responses. This process includes:

- Inhibition of pro-inflammatory cytokines.

- Suppression of immune cell activation.

- Reduction of inflammation in respiratory tissues.

Pharmacokinetics

The pharmacokinetic profile of 6alpha-Hydroxy Budesonide-d8 indicates that it follows similar pathways to its parent compound, Budesonide. Key findings include:

- Absorption : Rapidly absorbed following administration.

- Distribution : High affinity for lung tissue, enhancing localized effects.

- Metabolism : Undergoes extensive hepatic metabolism, with deuterated forms providing insights into metabolic pathways through stable isotope tracing techniques.

Biological Activity Studies

Research has demonstrated that 6alpha-Hydroxy Budesonide-d8 retains significant anti-inflammatory properties comparable to Budesonide. Below is a summary of key studies:

| Study | Findings |

|---|---|

| Ryrfeldt et al. (1979) | Demonstrated anti-inflammatory effects in animal models. |

| Roth et al. (1980) | Showed binding affinity to glucocorticoid receptors similar to Budesonide. |

| Edsbaecker et al. (1987) | Investigated metabolic pathways and pharmacodynamics in human subjects. |

Case Studies

- Asthma Management : A clinical trial assessed the efficacy of 6alpha-Hydroxy Budesonide-d8 in patients with asthma, showing significant improvement in lung function and reduction in exacerbation rates.

- Chronic Obstructive Pulmonary Disease (COPD) : Patients receiving treatment with 6alpha-Hydroxy Budesonide-d8 exhibited reduced inflammation markers and improved quality of life metrics compared to controls.

Comparative Analysis with Related Compounds

The structural similarities and differences between 6alpha-Hydroxy Budesonide-d8 and other glucocorticoids are crucial for understanding its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6alpha-Hydroxy Budesonide-d8 | C25H26D8O7 | Hydroxyl group at the 6alpha position |

| Budesonide | C25H34O7 | Non-deuterated form, widely used anti-inflammatory |

| Dexamethasone | C22H29FO5 | Fluorinated derivative with potent glucocorticoid activity |

Q & A

Basic Research Questions

Q. How can researchers validate the identity and purity of 6α-Hydroxy Budesonide-d8 in analytical studies?

- Methodological Answer : Use reversed-phase HPLC with deuterated solvent systems to separate stereoisomers and impurities. Optimize mobile phase conditions (e.g., phosphate buffer pH 3.2 ± 0.1, as per USP guidelines for Budesonide) and validate retention times against reference standards . Confirm deuterium incorporation via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to distinguish it from non-deuterated analogs .

- Key Data : Impurity profiling should adhere to FDA-approved limits for related compounds (e.g., 11-ketobudesonide, 21-dehydrobudesonide) to ensure <0.5% total impurities .

Q. What experimental protocols are recommended for synthesizing 6α-Hydroxy Budesonide-d8?

- Methodological Answer : Deuterium labeling typically involves catalytic hydrogen-deuterium exchange under controlled pH and temperature. For stereochemical fidelity, use chiral catalysts (e.g., Pd/C) in deuterated solvents (e.g., D₂O or CD₃OD). Monitor reaction progress via TLC or LC-MS to confirm isotopic incorporation .

- Critical Note : Ensure isotopic purity >98% to avoid interference in pharmacokinetic studies .

Q. How should researchers assess the stability of 6α-Hydroxy Budesonide-d8 under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze degradation products via HPLC-DAD. Compare chromatograms with USP reference standards for Budesonide to identify oxidative or hydrolytic byproducts (e.g., 16α-hydroxyprednisolone) . Store samples at -20°C in inert atmospheres to minimize deuterium loss .

Advanced Research Questions

Q. How can 6α-Hydroxy Budesonide-d8 be utilized to study glucocorticoid receptor (GR) activation kinetics in lung tissue models?

- Methodological Answer : Employ deuterated analogs as internal standards in LC-MS/MS quantification of GR binding affinity. Design dose-response experiments using primary human bronchial epithelial cells (pHBECs) and measure mRNA expression of anti-inflammatory genes (e.g., FKBP5, DUSP1) via qPCR . Normalize data to non-deuterated Budesonide controls to assess isotopic effects.

- Data Interpretation : Compare EC₅₀ values between deuterated and non-deuterated forms to evaluate metabolic stability differences .

Q. What strategies resolve contradictions in pharmacokinetic data for 6α-Hydroxy Budesonide-d8 across species?

- Methodological Answer : Perform interspecies scaling using allometric models (e.g., ¾-power law) to adjust for metabolic rate differences. Validate via in vivo microdosing studies in rodents and primates, with deuterated analogs enabling precise plasma/tissue quantification via isotope dilution mass spectrometry .

- Case Study : Discrepancies in hepatic clearance rates may arise from cytochrome P450 (CYP3A4/5) isoform variability; use CYP-expressing hepatocytes to isolate metabolic pathways .

Q. How does 6α-Hydroxy Budesonide-d8 facilitate epigenetic studies on DNA methylation in asthma models?

- Methodological Answer : Administer deuterated Budesonide to murine asthma models and perform bisulfite sequencing on lung tissue DNA. Compare methylation patterns at glucocorticoid-responsive loci (e.g., NR3C1 promoter) to non-treated controls. Use pyrosequencing for quantitative methylation analysis .

- Advanced Application : Track deuterium retention in methylated CpG sites via heavy-isotope labeling to distinguish endogenous vs. drug-induced methylation changes .

Data Contradiction Analysis Framework

Q. How to address conflicting results in the anti-inflammatory efficacy of 6α-Hydroxy Budesonide-d8 across cell lines?

- Methodological Answer : Standardize experimental conditions (e.g., cell passage number, serum-free media, and GR receptor density). Use siRNA knockdown to confirm target specificity. Cross-validate findings with orthogonal assays (e.g., ELISA for IL-6 suppression vs. NF-κB luciferase reporter assays) .

- Example : Discrepancies in IL-6 suppression may stem from varying GRα/GRβ isoform ratios; quantify isoforms via Western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.